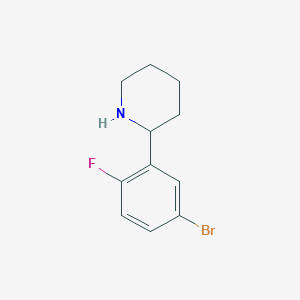
Tert-butyl 2-amino-3-(thiophen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-(thiophen-2-yl)propanoate is a chemical compound that belongs to the class of amino acid esters It features a thiophene ring, which is a five-membered ring containing a sulfur atom, attached to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(thiophen-2-yl)propanoate typically involves the esterification of 2-amino-3-(thiophen-2-yl)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions involving the amino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Tert-butyl 2-amino-3-(thiophen-2-yl)propanol.
Substitution: Amides or other substituted derivatives of the amino group.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-3-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to the unique properties of the thiophene ring.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-3-(thiophen-2-yl)propanoate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the amino and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate: Similar structure but with a different substitution pattern on the thiophene ring.
Tert-butyl 2-amino-3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.
Tert-butyl 2-amino-3-(pyridin-2-yl)propanoate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Tert-butyl 2-amino-3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. The sulfur atom in the thiophene ring can engage in unique interactions, making this compound particularly interesting for applications in medicinal chemistry and material science.
Propiedades
Número CAS |
1544270-91-8 |
|---|---|
Fórmula molecular |
C11H17NO2S |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-15-8/h4-6,9H,7,12H2,1-3H3 |
Clave InChI |
LDKDSVZOQMGQLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


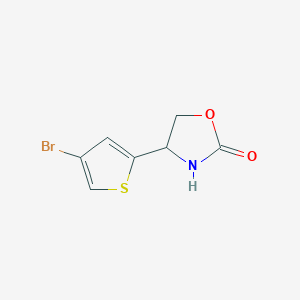
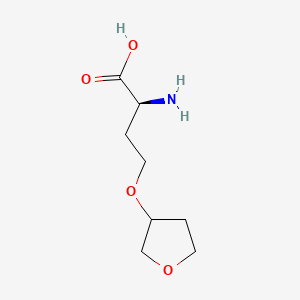
![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
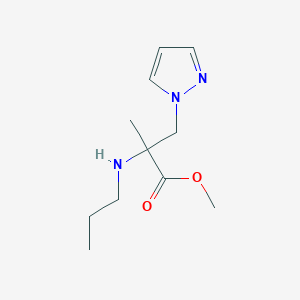
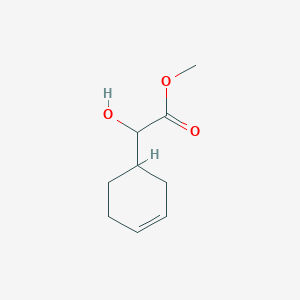
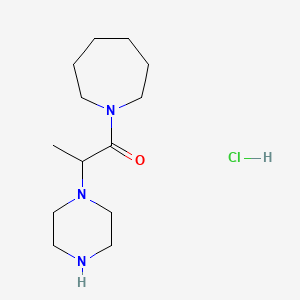

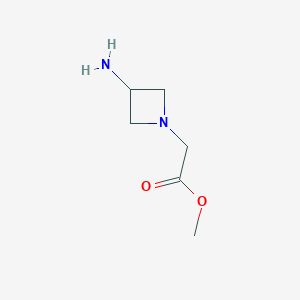
![(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B15312647.png)
![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
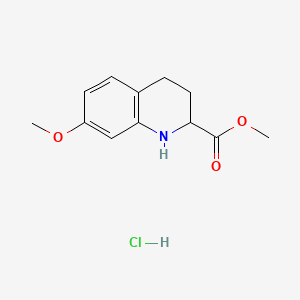
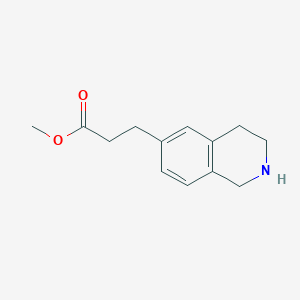
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
